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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098 Get Quote

Executive Summary
MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, G

protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2

(HCAR2).[1][2] Developed as a potential therapeutic agent for dyslipidemia, MK-6892
demonstrated excellent receptor activity and a robust in vivo effect, primarily the reduction of

free fatty acids (FFAs).[2][3] Notably, it was engineered to have a superior therapeutic window

over niacin, with a significantly reduced profile for causing vasodilation (flushing), a common

and limiting side effect of niacin therapy.[2] This document provides a comprehensive overview

of the pharmacological, pharmacokinetic, and pharmacodynamic properties of MK-6892 based

on available preclinical data.

Mechanism of Action
MK-6892 exerts its effects through the specific activation of the GPR109A receptor, a Gαi-

coupled receptor predominantly expressed on the surface of adipocytes and various immune

cells.[2][3]

Signaling Cascade:

Binding and Activation: MK-6892 binds to the orthosteric site of the GPR109A receptor.

Gαi-Protein Signaling: This binding event induces a conformational change in the receptor,

leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b609098?utm_src=pdf-interest
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://en.wikipedia.org/wiki/MK6892
https://pubmed.ncbi.nlm.nih.gov/20184326/
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20184326/
https://www.medchemexpress.com/MK-6892.html
https://pubmed.ncbi.nlm.nih.gov/20184326/
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20184326/
https://www.medchemexpress.com/MK-6892.html
https://www.benchchem.com/product/b609098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dissociates and inhibits the enzyme adenylyl cyclase.

cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular

concentrations of cyclic adenosine monophosphate (cAMP).

Inhibition of Lipolysis: In adipocytes, reduced cAMP levels lead to the decreased activity of

hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides

into free fatty acids (FFAs) and glycerol.

Reduced Plasma FFAs: The inhibition of lipolysis results in a lower efflux of FFAs from

adipose tissue into the bloodstream, thereby reducing plasma FFA concentrations.[3]

β-Arrestin Pathway: Like many GPCRs, GPR109A activation by MK-6892 also promotes the

recruitment of β-arrestin.[3] This leads to receptor desensitization and internalization, a

common mechanism for regulating signal duration.[3]

In Vitro Pharmacology
The in vitro activity of MK-6892 has been characterized across multiple species using various

functional assays. The compound shows high potency for the human GPR109A receptor, with

significantly lower potency for rodent and canine orthologs.

Data Presentation: Quantitative In Vitro Data
Parameter Species Value Assay Type Reference

Ki Human 4 nM
Radioligand

Binding
[3]

EC50 Human 16 nM GTPγS Binding [3]

EC50 Human 74 nM
Calcium

Mobilization
[3]

EC50 Mouse 240 nM GTPγS Binding [3]

EC50 Rat 4.6 µM GTPγS Binding [3]

EC50 Dog 1.3 µM GTPγS Binding [3]
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In Vivo Pharmacology & Pharmacokinetics
In vivo studies confirmed that the FFA-lowering effect of MK-6892 is GPR109A-dependent and

demonstrated a favorable pharmacokinetic profile.

Pharmacodynamics (In Vivo)
Studies in wild-type mice demonstrated that oral administration of MK-6892 effectively

suppresses plasma FFA levels.[3] This effect was absent in GPR109A knockout mice,

confirming the on-target mechanism of action.[3] Preclinical studies in rats and dogs also

showed good activity in reducing FFAs and, critically, a superior therapeutic window regarding

FFA reduction versus vasodilation when compared to niacin.[2]

Pharmacokinetics
Detailed pharmacokinetic parameters such as elimination half-life, total clearance, and oral

bioavailability are not extensively reported in peer-reviewed literature. The compound is

described as having a "good PK across species".[2] A single-point pharmacokinetic study in fed

wild-type mice after a 100 mg/kg oral dose showed a blood concentration of 229 µM at 15

minutes post-administration.[3]

Clinical Development Status
As of the date of this document, there is no publicly available information from clinical trial

registries (e.g., ClinicalTrials.gov) indicating that MK-6892 has entered human clinical trials. Its

development may have been discontinued during the preclinical phase.
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Caption: GPR109A signaling cascade upon activation by MK-6892.

Experimental Workflow Diagram
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In Vitro Characterization In Vivo Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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